Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 1803604-72-9
VCID: VC6382906
InChI: InChI=1S/C10H8F2O3.K/c11-10(12,9(14)15)8(13)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15);/q;+1/p-1
SMILES: C1=CC=C(C=C1)CC(=O)C(C(=O)[O-])(F)F.[K+]
Molecular Formula: C10H7F2KO3
Molecular Weight: 252.258

Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate

CAS No.: 1803604-72-9

Cat. No.: VC6382906

Molecular Formula: C10H7F2KO3

Molecular Weight: 252.258

* For research use only. Not for human or veterinary use.

Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate - 1803604-72-9

Specification

CAS No. 1803604-72-9
Molecular Formula C10H7F2KO3
Molecular Weight 252.258
IUPAC Name potassium;2,2-difluoro-3-oxo-4-phenylbutanoate
Standard InChI InChI=1S/C10H8F2O3.K/c11-10(12,9(14)15)8(13)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15);/q;+1/p-1
Standard InChI Key JOLKKHOLNCCVPU-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)CC(=O)C(C(=O)[O-])(F)F.[K+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₀H₇F₂KO₃, with a molar mass of 252.258 g/mol. Its IUPAC name, potassium;2,2-difluoro-3-oxo-4-phenylbutanoate, reflects the following structural components:

  • A butanoate backbone with a potassium counterion.

  • Two fluorine atoms at the C2 position, creating a geminal difluoro motif.

  • A keto group at C3, enabling keto-enol tautomerism.

  • A phenyl substituent at C4, contributing aromatic stabilization.

The SMILES notation (C1=CC=C(C=C1)CC(=O)C(C(=O)[O-])(F)F.[K+]) and InChIKey (JOLKKHOLNCCVPU-UHFFFAOYSA-M) provide unambiguous representations of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₇F₂KO₃
Molecular Weight252.258 g/mol
CAS Number1803604-72-9
Solubility (Predicted)Moderate in polar aprotic solvents (e.g., DMSO, DMF)
StabilityHygroscopic; stable under inert atmosphere

Electronic and Steric Effects of Fluorination

The geminal difluoro group at C2 exerts strong electron-withdrawing effects, polarizing adjacent bonds and stabilizing enolate intermediates . This fluorination pattern also introduces steric bulk, influencing regioselectivity in nucleophilic reactions. The phenyl group at C4 provides π-π stacking capabilities, which can be exploited in crystal engineering or supramolecular assembly.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate the synthesis of potassium 2,2-difluoro-3-oxo-4-phenylbutanoate:

  • Fluorination of β-Keto Esters: Introducing fluorine atoms into preformed β-keto ester precursors.

  • Condensation Reactions: Assembling the carbon skeleton through Claisen or aldol-like condensations followed by fluorination.

Stepwise Synthesis from Ethyl 3-Oxo-4-Phenylbutanoate

A representative pathway involves modifying ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), as detailed in ChemicalBook protocols :

Step 1: Formation of the β-Keto Ester

Ethyl 3-oxo-4-phenylbutanoate is synthesized via Meldrum’s acid-mediated acylation:

  • Acylation: Phenylacetyl chloride reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane with pyridine as a base .

  • Ring-Opening Esterification: Refluxing the intermediate with ethanol yields the β-keto ester.

Step 2: Difluorination

The critical difluorination step employs electrophilic fluorinating agents (e.g., Selectfluor®) or transition-metal-catalyzed C–F bond formation. For example, cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts provides a viable route to introduce CF₂ groups .

Step 3: Salt Formation

Neutralization of the difluorinated β-keto acid with potassium hydroxide in tetrahydrofuran (THF) yields the final potassium salt .

Alternative Routes via Difluoroenoxysilanes

Recent advances in visible-light-induced deaminative alkylation enable the construction of difluoroenoxysilane intermediates, which can be hydrolyzed to β-keto acids . This transition-metal-free strategy offers improved atom economy and milder reaction conditions compared to traditional methods .

Reactivity and Functionalization

Keto-Enol Tautomerism

The β-keto group facilitates tautomerization, with the enol form stabilized by intramolecular hydrogen bonding between the keto oxygen and acidic α-hydrogen. Fluorine’s electronegativity further stabilizes the enolate, enhancing its nucleophilicity in alkylation or Michael addition reactions .

Applications in Asymmetric Catalysis

The chiral phenyl-substituted quaternary carbon adjacent to the difluoro group makes this compound a valuable substrate for enantioselective transformations. For instance, organocatalytic aldol reactions using proline-derived catalysts yield fluorinated tertiary alcohols with high enantiomeric excess .

Table 2: Representative Reactions of Potassium 2,2-Difluoro-3-Oxo-4-Phenylbutanoate

Reaction TypeConditionsProducts
Enolate AlkylationLDA, THF, -78°C; R-Xα-Alkylated difluoro-β-keto esters
Michael AdditionDBU, CH₃CN; α,β-unsaturated carbonylsγ-Substituted derivatives
Decarboxylative CouplingCo(acac)₂, NMP, 100°CDifluoroalkylated arenes

Pharmaceutical and Agrochemical Applications

Drug Discovery

Fluorinated β-keto acids are pivotal in designing protease inhibitors and anti-inflammatory agents. The difluoro group mimics transition states in enzymatic reactions, while the phenyl moiety enhances target binding via hydrophobic interactions .

Herbicide Development

In agrochemistry, this compound serves as a precursor to herbicidal aryloxyphenoxypropionates. Fluorination improves herbicidal activity by increasing membrane permeability and resistance to metabolic degradation.

Future Directions

Emerging trends include:

  • Photoredox Catalysis: Leveraging visible light to activate C–F bonds for greener syntheses .

  • Computational Design: Machine learning models to predict fluorination sites for optimal bioactivity.

  • Bioconjugation: Developing fluorinated probes for PET imaging or targeted drug delivery.

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